3,3'-(Dodecylimino)bispropane-1,2-diol
Description
Significance of Multifunctional Aminodiols in Organic and Supramolecular Chemistry
Multifunctional aminodiols are a class of organic compounds that possess both amine and diol functional groups. rasayanjournal.co.in This dual functionality makes them highly significant in both organic and supramolecular chemistry. In organic synthesis, the presence of both a basic/nucleophilic nitrogen center and acidic/hydrogen-bonding hydroxyl groups allows these molecules to act as potent organocatalysts. mdpi.com For instance, amino-based scaffolds can facilitate key carbon-carbon bond-forming reactions like aldol (B89426) and Michael additions by activating substrates through hydrogen bonding or by forming reactive intermediates. mdpi.comresearchgate.net The spatial arrangement of the amine and hydroxyl groups can create a chiral environment, enabling their use in asymmetric catalysis to produce specific stereoisomers of a target molecule. researchgate.net
In the realm of supramolecular chemistry, which focuses on chemical systems held together by non-covalent interactions, aminodiols are valuable building blocks. rsc.org The hydroxyl groups are excellent hydrogen bond donors, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors. mdpi.com These interactions allow aminodiol molecules to self-assemble into larger, ordered structures such as micelles, vesicles, or liquid crystals in solution. youtube.com This ability to form well-defined aggregates is fundamental to host-guest chemistry, where a larger "host" molecule can encapsulate a smaller "guest" molecule, with applications in sensing, drug delivery, and separations. youtube.com
Contextualization of Dodecyl-Containing Chemical Architectures in Materials Science
The dodecyl group, a twelve-carbon alkyl chain (C₁₂H₂₅), is a common feature in molecules designed for materials science applications. Its primary contribution is conferring significant hydrophobicity. When incorporated into a molecule with a hydrophilic head group, like 3,3'-(Dodecylimino)bispropane-1,2-diol, it creates an amphiphilic structure. This dual nature is the basis for surfactant behavior, which is exploited in numerous material processes. lookchem.com
In advanced materials synthesis, dodecyl-containing molecules like sodium dodecyl sulfate (B86663) (SDS) are used as structure-directing agents. researchgate.netresearchgate.net For example, they can guide the self-assembly of metal ions to form two-dimensional metal-organic frameworks (MOFs) or control the size and shape of silver nanoparticles during their synthesis. researchgate.netacs.org The long alkyl chains can also be incorporated into polymer backbones to enhance their solubility in organic solvents and improve film morphology, which is critical for the performance of organic electronic devices like field-effect transistors. rsc.org The presence of the dodecyl chain in 3,3'-(Dodecylimino)bispropane-1,2-diol therefore suggests its potential utility in the controlled fabrication of nanomaterials and functional polymers.
Current Research Landscape and Future Perspectives for 3,3'-(Dodecylimino)bispropane-1,2-diol Investigations
Currently, the documented research and commercial use of 3,3'-(Dodecylimino)bispropane-1,2-diol are predominantly centered on its properties as a nonionic surfactant. lookchem.com Its low toxicity and biodegradability make it a favorable choice in formulations for detergents and emulsifiers. lookchem.com However, a detailed exploration of its capabilities beyond this primary application appears to be an area ripe for investigation.
Future research perspectives for 3,3'-(Dodecylimino)bispropane-1,2-diol can be derived from its core chemical architecture.
Organocatalysis: The aminodiol head group presents a clear opportunity for its investigation as a multifunctional organocatalyst. Studies could explore its efficacy in promoting asymmetric reactions, where its four hydroxyl groups and tertiary amine could work in concert to create a highly organized transition state.
Advanced Materials: Leveraging its amphiphilic nature, the compound could be used to create novel supramolecular assemblies. Its potential as a stabilizer or capping agent in nanoparticle synthesis, or as a functional building block for liquid crystals, could be explored.
Polymer Chemistry: The four hydroxyl groups make 3,3'-(Dodecylimino)bispropane-1,2-diol a candidate as a cross-linking agent or a monomer in the synthesis of specialized polymers, such as polyurethanes or polyesters. mdpi.com The incorporation of its dodecyl tail and diol functionalities could impart unique properties like hydrophilicity, flexibility, and self-assembly characteristics to the resulting polymers. mdpi.com
Properties
IUPAC Name |
3-[2,3-dihydroxypropyl(dodecyl)amino]propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-19(13-17(22)15-20)14-18(23)16-21/h17-18,20-23H,2-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKAHJLPJBMCFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN(CC(CO)O)CC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201002130 | |
| Record name | 3,3'-(Dodecylazanediyl)di(propane-1,2-diol) | |
| Source | EPA DSSTox | |
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Molecular Weight |
333.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
817-01-6 | |
| Record name | 3,3′-(Dodecylimino)bis[1,2-propanediol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=817-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3,3'-(Dodecylimino)bispropane-1,2-diol | |
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| Record name | 3,3'-(Dodecylazanediyl)di(propane-1,2-diol) | |
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| Record name | 3,3'-(dodecylimino)bispropane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 3,3'-(DODECYLIMINO)BISPROPANE-1,2-DIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/608730Q9OB | |
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Synthetic Methodologies and Reaction Pathway Elucidation for 3,3 Dodecylimino Bispropane 1,2 Diol
Established and Emerging Synthetic Routes to 3,3'-(Dodecylimino)bispropane-1,2-diol
The synthesis of 3,3'-(Dodecylimino)bispropane-1,2-diol is primarily achieved through the covalent linking of a dodecylamine (B51217) backbone to two propane-1,2-diol units. The specific choice of the three-carbon precursor defines the reaction pathway.
Amination Reactions Involving Glycerin Derivatives (e.g., Glycerin Chlorohydrin)
One established route involves the nucleophilic substitution reaction between 1-dodecylamine and a glycerin derivative, such as 3-chloro-1,2-propanediol (B139630) (glycerin chlorohydrin). guidechem.com In this pathway, the nucleophilic primary amine of 1-dodecylamine attacks the electrophilic carbon atom bonded to the chlorine atom in 3-chloro-1,2-propanediol.
The reaction proceeds in two successive alkylation steps. The first substitution forms the intermediate N-(2,3-dihydroxypropyl)dodecylamine. This secondary amine then undergoes a second alkylation with another molecule of 3-chloro-1,2-propanediol to yield the final tertiary amine, 3,3'-(Dodecylimino)bispropane-1,2-diol. An acid scavenger, typically a base, is required to neutralize the hydrochloric acid generated during each substitution step, driving the reaction to completion.
Strategic Use of 1-Dodecylamine in Aminodiol Synthesis
1-Dodecylamine (also known as laurylamine) is a critical precursor, providing both the central nitrogen atom and the long, lipophilic twelve-carbon alkyl chain to the final molecule. guidechem.comsigmaaldrich.com This primary aliphatic amine is a versatile building block in organic synthesis, utilized in the manufacturing of surfactants, corrosion inhibitors, and various other specialty chemicals. guidechem.comsincerechemical.com Its nucleophilic character allows it to react readily with electrophilic compounds like alkyl halides and epoxides. sincerechemical.comatamanchemicals.com In the synthesis of 3,3'-(Dodecylimino)bispropane-1,2-diol, the two hydrogen atoms of the primary amine group are sequentially replaced by 2,3-dihydroxypropyl moieties, demonstrating the strategic importance of 1-dodecylamine as the foundational scaffold of the target compound. guidechem.com
Exploration of Epoxy Ring-Opening Reactions for Diol Formation
An alternative and highly efficient synthetic route employs the ring-opening of an epoxide, specifically glycidol (B123203) (2,3-epoxy-1-propanol). guidechem.comrasayanjournal.co.in Epoxides are three-membered cyclic ethers that are highly reactive due to significant ring strain. nih.govmdpi.com The synthesis involves the nucleophilic attack of the nitrogen atom of 1-dodecylamine on a terminal carbon of the glycidol epoxide ring.
This reaction typically proceeds via an SN2 mechanism, where the amine attacks the less sterically hindered carbon of the epoxide, leading to the opening of the ring and the formation of a C-N bond and a hydroxyl group. Similar to the chlorohydrin route, the reaction occurs in two stages. The first mole of glycidol reacts with 1-dodecylamine to form a secondary amine intermediate, which then reacts with a second mole of glycidol to yield 3,3'-(Dodecylimino)bispropane-1,2-diol. rasayanjournal.co.in This method is often favored as it does not produce a stoichiometric byproduct like HCl, making it an inherently cleaner process.
| Synthetic Route | Key Precursors | Reaction Type | Byproduct |
|---|---|---|---|
| Amination of Glycerin Derivative | 1-Dodecylamine, 3-Chloro-1,2-propanediol | Nucleophilic Substitution | Hydrochloric Acid (HCl) |
| Epoxy Ring-Opening | 1-Dodecylamine, Glycidol | Nucleophilic Ring-Opening | None (in ideal conditions) |
Catalytic Systems for the Synthesis of 3,3'-(Dodecylimino)bispropane-1,2-diol
The efficiency and selectivity of the synthesis of 3,3'-(Dodecylimino)bispropane-1,2-diol can be significantly influenced by the presence of a catalyst. The choice between homogeneous and heterogeneous systems depends on factors such as reaction conditions, cost, and sustainability goals.
Design and Evaluation of Homogeneous Catalysts
Homogeneous catalysts, which operate in the same phase as the reactants, can be employed to accelerate the synthesis. For epoxy ring-opening reactions with amines, the reaction can often proceed thermally without a catalyst. However, Lewis acids or bases can be used to enhance the reaction rate. A Lewis acid can activate the epoxide ring, making it more susceptible to nucleophilic attack. Conversely, a base can deprotonate the amine, increasing its nucleophilicity. In some instances, the amine reactant itself can function as a catalyst, a phenomenon known as autocatalysis. rasayanjournal.co.in The design and evaluation of an appropriate homogeneous catalyst would focus on maximizing the reaction rate while minimizing side reactions.
Development of Heterogeneous Catalysts for Sustainable Synthesis
In line with the principles of green and sustainable chemistry, the development of heterogeneous catalysts is of significant interest. aldeser.org These catalysts exist in a different phase from the reaction mixture (typically solid catalysts in a liquid reaction medium), which offers substantial advantages, including ease of separation from the product, potential for catalyst recycling, and simplification of purification processes. aldeser.orgmdpi.com
For the synthesis of 3,3'-(Dodecylimino)bispropane-1,2-diol, solid catalysts could be implemented. For instance, basic ion-exchange resins or metal oxides could be used in the amination of 3-chloro-1,2-propanediol to both catalyze the reaction and neutralize the acid byproduct. For the epoxy ring-opening pathway, solid acid or base catalysts, such as zeolites or functionalized silica (B1680970), could provide active sites for the reaction, enhancing efficiency while allowing for straightforward recovery and reuse. The development of such systems is a key goal for creating more economical and environmentally benign manufacturing processes.
Investigation of Catalyst Activity, Selectivity, and Recyclability
The N-alkylation of amines with alcohols or epoxides can be significantly enhanced by the use of catalysts. While specific studies on catalysts for the synthesis of 3,3'-(Dodecylimino)bispropane-1,2-diol are not extensively documented in publicly available literature, research on analogous N-alkylation reactions provides significant insights into potential catalytic systems. These catalysts are typically evaluated based on their activity (reaction rate), selectivity towards the desired product (mono- vs. di-alkylation), and their ability to be recovered and reused (recyclability).
Catalyst Activity and Selectivity:
Several classes of heterogeneous catalysts have shown high efficacy in N-alkylation reactions. For instance, titanium hydroxide (B78521) has been reported as a cheap and efficient heterogeneous catalyst for the N-alkylation of amines with alcohols, providing high selectivity to secondary amines. acs.orgresearchgate.net In the context of the synthesis of 3,3'-(Dodecylimino)bispropane-1,2-diol, where a tertiary amine is the target, catalysts promoting di-alkylation are desirable.
Cobalt-based nanoparticles have also been investigated for the N-alkylation of amines. These catalysts, prepared by pyrolysis of cobalt salts with nitrogen ligands, have demonstrated high activity for the synthesis of primary, secondary, and tertiary amines from alcohols and amines. rsc.orgnih.govresearchgate.net
The selectivity of the alkylation reaction (mono- vs. di-alkylation) is a critical factor. While some catalytic systems are designed for selective mono-alkylation, others can be tuned to favor the formation of tertiary amines by adjusting reaction conditions and stoichiometry. For the synthesis of 3,3'-(Dodecylimino)bispropane-1,2-diol, a high selectivity towards the di-alkylated product is the primary goal.
Catalyst Recyclability:
A key advantage of heterogeneous catalysts is their potential for recyclability, which is crucial for sustainable and cost-effective chemical processes. mdpi.comhilarispublisher.com Catalysts like titanium hydroxide and cobalt nanoparticles supported on carbon can be recovered from the reaction mixture through filtration or centrifugation and reused in subsequent batches with minimal loss of activity. researchgate.netmdpi.comnih.gov For example, cobalt nanoparticle catalysts have been shown to be reusable for multiple cycles without a significant drop in performance. nih.gov
The following table summarizes the performance of different types of catalysts in analogous N-alkylation reactions, which can be considered as models for the synthesis of 3,3'-(Dodecylimino)bispropane-1,2-diol.
Interactive Data Table: Catalyst Performance in N-Alkylation Reactions
| Catalyst | Reactants | Product Type | Selectivity | Recyclability | Reference |
| Titanium Hydroxide | Amine + Alcohol | Secondary Amine | >90% | High | acs.orgresearchgate.net |
| Co-nanoparticles | Amine + Alcohol | Primary, Secondary, or Tertiary Amine | Variable | High | rsc.orgnih.govresearchgate.net |
| Iridium Complexes | Amine + Alcohol | Secondary or Tertiary Amine | High | Moderate | scispace.comscispace.com |
| Manganese Pincer Complexes | Amine + Alcohol | Secondary Amine | High | High | nih.gov |
Optimization of Reaction Parameters and Downstream Processing for Research Applications
Influence of Temperature, Pressure, and Stoichiometry on Reaction Kinetics
The kinetics of the reaction between dodecylamine and glycidol are significantly influenced by temperature, pressure, and the stoichiometric ratio of the reactants.
Temperature: The rate of the amine-epoxide reaction generally increases with temperature. However, excessively high temperatures can lead to side reactions, such as the polymerization of glycidol. google.com Kinetic studies of similar amine-epoxide reactions have shown that the reaction follows an autocatalytic course, where the hydroxyl groups of the product can catalyze the reaction. surrey.ac.uk The activation energy for such reactions determines their temperature sensitivity. For the acid-catalyzed hydrolysis of glycidol, an activation energy of 17.0 kcal/mol has been reported. mdpi.com
Pressure: For liquid-phase reactions such as the synthesis of 3,3'-(Dodecylimino)bispropane-1,2-diol, pressure generally has a minor effect on the reaction rate unless gaseous reactants are involved or the reaction is carried out near the solvent's boiling point. High-pressure studies on the polymerization of glycidol have indicated that pressure can accelerate the reaction. mdpi.com
Stoichiometry: The molar ratio of dodecylamine to glycidol is a critical parameter for controlling the selectivity of the reaction. To favor the formation of the di-alkylated product, 3,3'-(Dodecylimino)bispropane-1,2-diol, a stoichiometric excess of glycidol (a ratio of at least 1:2 of amine to epoxide) is typically employed. Using a 1:1 ratio would likely result in a mixture of mono- and di-alkylated products, with the secondary amine intermediate potentially being a significant component. researchgate.net
The following table illustrates the expected impact of these parameters on the reaction to synthesize 3,3'-(Dodecylimino)bispropane-1,2-diol.
Interactive Data Table: Influence of Reaction Parameters on Synthesis
| Parameter | Effect on Reaction Rate | Effect on Selectivity (for Tertiary Amine) | General Considerations |
| Temperature | Increases with temperature | Can decrease at very high temperatures due to side reactions | Optimal temperature balances reaction rate and selectivity. |
| Pressure | Minor effect in liquid phase | Generally no significant effect | Can be used to maintain solvent in the liquid phase at higher temperatures. |
| Stoichiometry (Amine:Epoxide) | Rate depends on concentration of reactants | A ratio of 1:2 or higher of amine to epoxide favors the tertiary amine product. | Crucial for controlling the degree of alkylation. |
Solvation Effects and Solvent Selection in Reaction Design
The choice of solvent can significantly influence the rate and selectivity of the N-alkylation reaction. The solvent can affect the solubility of reactants, stabilize transition states, and in some cases, participate in the reaction mechanism. researchgate.net
For the reaction of an amine with an epoxide, polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are often employed. These solvents can effectively solvate the charged intermediates and transition states that may form during the nucleophilic attack. In some cases, the reaction can be carried out in the absence of a solvent, particularly if the reactants are liquids at the reaction temperature. mdpi.com The use of alcohols as solvents is also possible; however, they can potentially react with the epoxide, leading to byproducts.
Research on N-alkylation of amines has shown that solvent choice can be critical. For example, in the alkylation of amines with alcohols catalyzed by iridium complexes, a strong solvent effect was observed. nih.gov Similarly, the use of ionic liquids has been explored to improve selectivity in N-alkylation reactions. researchgate.net
Methodologies for Isolation and Purification of the Compound
After the reaction is complete, the desired product, 3,3'-(Dodecylimino)bispropane-1,2-diol, must be isolated from the reaction mixture, which may contain unreacted starting materials, the catalyst, and any byproducts. The polyhydroxylated and amphiphilic nature of the target compound dictates the choice of purification methods.
Common purification techniques for compounds of this type include:
Distillation: If the product has a sufficiently high boiling point and is thermally stable, vacuum distillation can be used to remove lower-boiling impurities and the solvent.
Crystallization: The product may be induced to crystallize from a suitable solvent or solvent mixture. This is a highly effective method for achieving high purity. For structurally similar compounds like 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, crystallization is a key purification step. google.comgoogle.com
Chromatography: Column chromatography using silica gel or other stationary phases can be employed to separate the product from impurities based on differences in polarity. For polyhydroxylated compounds, reversed-phase chromatography might also be applicable. researchgate.net
Extraction: Liquid-liquid extraction can be used to remove certain impurities. For example, washing the reaction mixture with a non-polar solvent could remove unreacted dodecylamine, while the more polar product remains in a polar solvent phase.
Hydrolysis of Impurities: In some cases, impurities can be chemically converted to forms that are more easily removed. For instance, a patent for purifying a similar compound, 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, describes a process of hydrolyzing ester impurities by adjusting the pH. Current time information in San Diego, CA, US.epo.org
The choice of purification method will depend on the specific impurities present and the desired final purity of the 3,3'-(Dodecylimino)bispropane-1,2-diol. A combination of these techniques is often necessary to achieve high purity for research applications.
Advanced Spectroscopic and Structural Characterization of 3,3 Dodecylimino Bispropane 1,2 Diol
Elucidation of Molecular Conformation and Dynamics via High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy, including ¹H (proton) and ¹³C (carbon-13) NMR, would be the primary technique for elucidating the molecular structure of 3,3'-(dodecylimino)bispropane-1,2-diol in solution.
For a ¹H NMR analysis, the spectrum would be expected to show distinct signals corresponding to the various protons in the molecule. The long dodecyl chain would produce a series of overlapping signals in the aliphatic region (approximately 0.8-1.6 ppm), with the terminal methyl group (CH₃) appearing as a triplet around 0.8-0.9 ppm and the numerous methylene (B1212753) groups (CH₂) appearing as a broad multiplet. The protons on the carbons adjacent to the nitrogen atom and the hydroxyl groups would appear further downfield due to the deshielding effects of these electronegative atoms.
A hypothetical ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal. The carbons of the dodecyl chain would appear in the upfield region of the spectrum, while the carbons of the bis(propane-1,2-diol) moiety would be found at lower field values, influenced by the nitrogen and oxygen atoms.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning proton and carbon signals and establishing the connectivity within the molecule.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for 3,3'-(Dodecylimino)bispropane-1,2-diol This table is predictive and not based on published experimental data.
| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ (dodecyl chain) | 0.8 - 0.9 | Triplet (t) |
| (CH₂)₁₀ (dodecyl chain) | 1.2 - 1.6 | Multiplet (m) |
| N-CH₂ (dodecyl) | 2.4 - 2.8 | Multiplet (m) |
| N-CH₂ (propanediol) | 2.5 - 3.0 | Multiplet (m) |
| CH-OH | 3.5 - 4.0 | Multiplet (m) |
| CH₂-OH | 3.4 - 3.8 | Multiplet (m) |
| OH | Variable | Broad Singlet (br s) |
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 3,3'-(Dodecylimino)bispropane-1,2-diol This table is predictive and not based on published experimental data.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| CH₃ (dodecyl chain) | ~14 |
| (CH₂)₁₀ (dodecyl chain) | 22 - 32 |
| N-CH₂ (dodecyl) | 50 - 55 |
| N-CH₂ (propanediol) | 55 - 60 |
| CH₂-OH | 65 - 70 |
| CH-OH | 70 - 75 |
Vibrational Analysis and Intermolecular Interaction Probing through Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, would provide critical information about the functional groups present in 3,3'-(dodecylimino)bispropane-1,2-diol and the nature of intermolecular interactions, particularly hydrogen bonding.
The IR spectrum would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the hydroxyl groups. The breadth of this peak would suggest significant intermolecular hydrogen bonding. C-H stretching vibrations from the dodecyl and propanediol (B1597323) moieties would appear in the 2850-3000 cm⁻¹ region. Other key absorbances would include C-O stretching (around 1050-1150 cm⁻¹) and N-H bending (if any secondary amine impurities were present) or C-N stretching vibrations.
Raman spectroscopy would offer complementary information. While O-H stretching is typically weak in Raman spectra, the C-H stretching and CH₂/CH₃ bending modes of the alkyl chain would produce strong signals, providing insight into the conformational order of the dodecyl tail.
Table 3: Anticipated Vibrational Modes for 3,3'-(Dodecylimino)bispropane-1,2-diol This table is predictive and not based on published experimental data.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| O-H Stretch | 3600 - 3200 (Broad) | Weak |
| C-H Stretch (Alkyl) | 3000 - 2850 | Strong |
| C-N Stretch | 1250 - 1020 | Moderate |
| C-O Stretch | 1150 - 1050 | Moderate |
| CH₂ Bend | 1485 - 1445 | Strong |
Mass Spectrometric Approaches for Molecular Identity Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is essential for confirming the molecular weight of 3,3'-(dodecylimino)bispropane-1,2-diol and analyzing its structure through fragmentation patterns. The compound has a molecular formula of C₁₈H₃₉NO₄ and a monoisotopic mass of approximately 333.288 Da. researchgate.netbeilstein-journals.orgnih.govncats.io
Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z ≈ 334.29.
Under higher energy conditions, such as Electron Ionization (EI) or through tandem mass spectrometry (MS/MS) experiments, the molecule would fragment in a predictable manner. Key fragmentation pathways would likely involve:
Alpha-cleavage: Breakage of the C-C bonds adjacent to the nitrogen atom. This would be a major fragmentation route, leading to the loss of the dodecyl chain or parts of the propanediol arms.
Loss of water: Dehydration from the diol moieties is a common fragmentation pathway for alcohols.
Cleavage of the dodecyl chain: Fragmentation along the long alkyl chain would produce a series of ions separated by 14 Da (the mass of a CH₂ group).
Analysis of these fragmentation patterns would allow for the confirmation of the connectivity of the different parts of the molecule.
Solid-State Structural Investigations Using X-ray Diffraction Techniques (if applicable to crystalline forms)
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. However, obtaining suitable crystals of a flexible, amphiphilic molecule like 3,3'-(dodecylimino)bispropane-1,2-diol can be challenging. The long, flexible dodecyl chain and the multiple hydroxyl groups can lead to conformational disorder or prevent the formation of a well-ordered crystal lattice. PubChem notes that conformer generation for this molecule is disallowed due to its high flexibility. nih.gov
If a crystalline form could be obtained, XRD analysis would provide precise information on:
Bond lengths and angles.
The conformation of the dodecyl chain (e.g., an all-trans extended chain or a more folded conformation).
The relative stereochemistry of the two chiral centers in the propanediol units.
The packing of the molecules in the crystal lattice, including the details of the intermolecular hydrogen-bonding network involving the hydroxyl groups and the nitrogen atom.
In the absence of single-crystal data, X-ray powder diffraction (XRPD) could be used to characterize the bulk material, determining whether it is crystalline or amorphous and providing information about its packing arrangement if it possesses long-range order.
Theoretical and Computational Investigations of 3,3 Dodecylimino Bispropane 1,2 Diol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level. These methods are crucial for predicting reactivity, stability, and spectroscopic characteristics.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 3,3'-(Dodecylimino)bispropane-1,2-diol, DFT calculations would be employed to determine its most stable three-dimensional structure (ground state geometry). By optimizing the molecular geometry, key parameters such as bond lengths, bond angles, and dihedral angles are calculated.
These geometric parameters are essential for understanding the molecule's shape and how it might interact with other molecules. Furthermore, DFT can compute energetic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of molecular stability and reactivity; a large gap suggests high stability, while a small gap indicates higher reactivity. For a surfactant molecule, these calculations can help predict the most likely sites for chemical reactions or intermolecular interactions. utm.my
A hypothetical DFT analysis of 3,3'-(Dodecylimino)bispropane-1,2-diol would likely reveal the electron-rich regions to be concentrated around the oxygen and nitrogen atoms of the hydrophilic head groups, making them susceptible to electrophilic attack. Conversely, the long dodecyl chain would be electron-deficient and hydrophobic.
Table 1: Hypothetical DFT-Calculated Properties for 3,3'-(Dodecylimino)bispropane-1,2-diol
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Measure of the molecule's overall polarity. |
Note: The values in this table are illustrative and based on typical ranges for similar surfactant molecules. They are not the result of a specific DFT calculation on 3,3'-(Dodecylimino)bispropane-1,2-diol.
Crucially, this analysis can identify the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy, which is a key factor in the reaction rate. Understanding the structure of the transition state can provide insights into the reaction mechanism, for instance, whether it proceeds through a concerted or stepwise process. While specific studies on this reaction are not available, research on similar amine-epoxide reactions shows that computational analysis can elucidate the role of catalysts and solvents in improving reaction yields and selectivity.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Self-Assembly Behavior
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a flexible molecule like 3,3'-(Dodecylimino)bispropane-1,2-diol, MD simulations are invaluable for understanding its conformational flexibility and its behavior in solution and at interfaces.
In an aqueous environment, MD simulations can model how water molecules arrange themselves around the hydrophilic diol head groups and the hydrophobic dodecyl tail. This provides a detailed picture of the solvation process. As the concentration of the surfactant in water increases, simulations can predict the formation of aggregates, such as micelles. rsc.org For a Gemini-like surfactant such as this, the simulations would likely show a lower critical micelle concentration (CMC) compared to single-chain surfactants with a similar tail length, a characteristic feature of Gemini (B1671429) surfactants. tandfonline.combit.edu.cn The simulations would also reveal the shape and size of the resulting micelles.
Table 2: Illustrative MD Simulation Parameters for Surfactant Self-Assembly
| Parameter | Description | Typical Simulation Value |
| Box Size | Dimensions of the simulation cell containing surfactant and water molecules. | 10 x 10 x 10 nm³ |
| Number of Surfactant Molecules | The number of surfactant molecules placed in the simulation box to observe aggregation. | 100 - 500 |
| Simulation Time | The duration of the simulation required to observe stable aggregate formation. | 100 - 500 ns |
| Force Field | The set of parameters used to describe the potential energy of the system. | COMPASS, GROMOS |
Note: These parameters are representative of typical MD simulations of surfactant systems.
MD simulations are particularly useful for studying the behavior of surfactants at interfaces, such as the air-water or oil-water interface. bit.edu.cnnih.gov Simulations would show the surfactant molecules spontaneously migrating to the interface, with their hydrophobic dodecyl tails extending into the non-polar phase (air or oil) and their hydrophilic diol head groups remaining in the aqueous phase. This orientation at the interface is what leads to a reduction in surface tension. The simulations can quantify the density of the surfactant molecules at the interface and the tilt angle of the alkyl chains relative to the interface normal. This information is crucial for understanding the efficiency of the surfactant in applications like emulsification and foaming.
In Silico Approaches for Derivatization Design and Predicted Chemical Behavior
In silico (computer-based) methods can be used to design and screen new derivatives of 3,3'-(Dodecylimino)bispropane-1,2-diol with potentially enhanced properties. By systematically modifying the structure of the parent molecule—for example, by changing the length of the alkyl chain, altering the structure of the head group, or introducing different functional groups—it is possible to create a virtual library of new compounds.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models could then be developed. These models correlate the structural features of the molecules with their predicted activity or properties, such as surface tension, CMC, or biodegradability. For instance, a QSAR study might explore how increasing the number of hydroxyl groups in the head affects the surfactant's interaction with a particular surface. This approach allows for the rapid screening of many potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources.
Chemical Reactivity and Derivatization Studies of 3,3 Dodecylimino Bispropane 1,2 Diol
Reactions Involving the Hydroxyl Functionalities
The presence of two 1,2-diol units in the molecule offers numerous possibilities for reactions at the hydroxyl groups. These reactions can be tailored to modify the polarity, solubility, and other physicochemical properties of the parent compound.
Selective Esterification and Etherification Protocols
The hydroxyl groups of 3,3'-(Dodecylimino)bispropane-1,2-diol can undergo esterification with various acylating agents, such as acid chlorides, anhydrides, or carboxylic acids under appropriate catalytic conditions. The selectivity of these reactions, i.e., mono-, di-, tri-, or tetra-esterification, can be controlled by stoichiometric amounts of the acylating agent, reaction time, and temperature. Similarly, etherification can be achieved using alkyl halides or other alkylating agents, typically in the presence of a base to deprotonate the hydroxyl groups.
Table 1: Potential Esterification and Etherification Reactions
| Reaction Type | Reagent | Potential Product |
|---|---|---|
| Esterification | Acetyl chloride | 3,3'-(Dodecylimino)bis(1,2-diacetoxypropane) |
| Esterification | Benzoyl chloride | 3,3'-(Dodecylimino)bis(1,2-dibenzoyloxypropane) |
| Esterification | Stearic acid | 3,3'-(Dodecylimino)bis(1,2-distearoyloxypropane) |
| Etherification | Methyl iodide | 3,3'-(Dodecylimino)bis(1,2-dimethoxypropane) |
Oxidation and Reduction Pathways of Diol Groups
The 1,2-diol groups are susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidation, for instance with periodate, would be expected to cleave the carbon-carbon bond of the diol, yielding aldehyde fragments. Stronger oxidizing agents could potentially oxidize the hydroxyl groups to ketones or carboxylic acids.
Conversely, while the hydroxyl groups are already in a reduced state, the molecule as a whole can participate in reactions where other parts of a larger molecular assembly are reduced. The diol functionalities themselves are generally stable to common reducing agents used for other functional groups. However, under forcing conditions, hydrogenolysis of the C-O bonds could occur. wikipedia.org
Table 2: Potential Oxidation Products
| Oxidizing Agent | Potential Product(s) |
|---|---|
| Sodium periodate | Dodecylamino-bis(acetaldehyde) |
| Potassium permanganate (B83412) (mild) | Dihydroxyketone or diketone derivatives |
Synthesis of Cyclic Derivatives and Heterocycles
The two diol units provide opportunities for the synthesis of cyclic derivatives. For instance, intramolecular cyclization could be induced to form cyclic ethers, such as five-membered (tetrahydrofuran-like) or six-membered (tetrahydropyran-like) rings, depending on which hydroxyl groups react. The formation of such cyclic ethers can often be achieved through acid-catalyzed dehydration of diols. nih.govscite.ai The synthesis of cyclic ethers from 1,n-diols can also be facilitated by reagents like trimethyl phosphate (B84403) and a base. rsc.org
Reactivity at the Tertiary Amine Center
The tertiary amine group in 3,3'-(Dodecylimino)bispropane-1,2-diol is a key site for chemical modification, allowing for the introduction of a positive charge and the formation of coordination complexes.
Quaternization Reactions and Formation of Novel Ammonium (B1175870) Salts
The lone pair of electrons on the nitrogen atom of the tertiary amine makes it nucleophilic and susceptible to reaction with alkyl halides in a process known as the Menschutkin reaction. unacademy.comnih.gov This reaction results in the formation of a quaternary ammonium salt, which would significantly alter the surfactant properties of the molecule, potentially enhancing its antimicrobial or antistatic characteristics. The choice of the alkylating agent allows for the introduction of a wide variety of organic moieties.
Table 3: Potential Quaternization Reactions
| Alkylating Agent | Product Name |
|---|---|
| Methyl iodide | N,N-bis(2,3-dihydroxypropyl)-N-dodecyl-N-methylammonium iodide |
| Ethyl bromide | N-ethyl-N,N-bis(2,3-dihydroxypropyl)-N-dodecylammonium bromide |
| Benzyl chloride | N-benzyl-N,N-bis(2,3-dihydroxypropyl)-N-dodecylammonium chloride |
Complexation and Coordination Chemistry with Metal Ions for Catalytic or Material Applications
The nitrogen atom of the tertiary amine and the oxygen atoms of the hydroxyl groups can act as donor atoms, making 3,3'-(Dodecylimino)bispropane-1,2-diol a potential polydentate ligand for a variety of metal ions. libretexts.orglumenlearning.comhawaii.edu The formation of metal complexes could lead to novel materials with interesting magnetic or optical properties, or to the development of new catalysts for organic transformations. The long dodecyl chain might also impart unique solubility characteristics to these metal complexes, allowing for their use in non-polar media or for the formation of self-assembled structures. The coordination of metal ions can be influenced by the steric hindrance of the ligand and the nature of the metal salt used. researchgate.netresearchgate.net Such complexes could find applications in catalysis, for example in hydrogenation or oxidation reactions. nih.govnih.govrsc.orgresearchgate.net
Table 4: Potential Metal Complexes
| Metal Ion Source | Potential Complex Structure | Potential Application |
|---|---|---|
| Copper(II) chloride | [Cu(3,3'-(dodecylimino)bispropane-1,2-diol)Cl2] | Catalyst for oxidation reactions |
| Nickel(II) acetate | Ni(3,3'-(dodecylimino)bispropane-1,2-diol)22 | Precursor for magnetic materials |
| Palladium(II) chloride | [Pd(3,3'-(dodecylimino)bispropane-1,2-diol)Cl2] | Catalyst for cross-coupling reactions |
Synthesis and Characterization of Structurally Modified Analogs and Conjugates
The structural modification of 3,3'-(Dodecylimino)bispropane-1,2-diol opens avenues for creating a library of related compounds with tailored properties. Research in this area focuses on two main strategies: modifying the dodecyl chain to influence self-assembly and solubility, and chemically linking the diol groups to form polymeric materials.
Design and Synthesis of Derivatives with Altered Dodecyl Chain Lengths or Branching
The synthesis of analogs of 3,3'-(Dodecylimino)bispropane-1,2-diol with varied alkyl chain lengths and branching patterns is a key strategy to modulate its amphiphilic nature. The general and well-established method for synthesizing these N-alkyl-N,N-bis(2,3-dihydroxypropyl)amines involves the reaction of a primary amine with glycidol (B123203). This reaction proceeds via a nucleophilic attack of the amine on the epoxide ring of glycidol, followed by a second addition to another glycidol molecule, resulting in the desired tertiary amine with two diol groups.
While the general synthetic methodology is well-understood, specific characterization data for a homologous series of 3,3'-(alkylimino)bispropane-1,2-diols is not extensively reported in publicly available literature. However, based on the established principles of organic synthesis, the following table outlines the expected reactants and products for the synthesis of such analogs.
Table 1: Synthesis of 3,3'-(Alkyliminol)bispropane-1,2-diol Analogs
| Alkyl Group | Primary Amine Reactant | Glycidol (molar eq.) | Expected Product |
|---|---|---|---|
| Octyl | Octylamine | 2 | 3,3'-(Octylimino)bispropane-1,2-diol |
| Decyl | Decylamine | 2 | 3,3'-(Decylimino)bispropane-1,2-diol |
| Dodecyl | Dodecylamine (B51217) | 2 | 3,3'-(Dodecylimino)bispropane-1,2-diol |
| Tetradecyl | Tetradecylamine | 2 | 3,3'-(Tetradecylimino)bispropane-1,2-diol |
| Hexadecyl | Hexadecylamine | 2 | 3,3'-(Hexadecylimino)bispropane-1,2-diol |
This table is generated based on established chemical principles for the synthesis of N-alkyl-N,N-bis(2,3-dihydroxypropyl)amines.
Characterization of these synthesized analogs would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure, mass spectrometry to verify the molecular weight, and Fourier-Transform Infrared (FTIR) spectroscopy to identify the characteristic hydroxyl and amine functional groups.
Chemical Modification for Incorporation into Polymer Scaffolds
The presence of four hydroxyl groups makes 3,3'-(Dodecylimino)bispropane-1,2-diol an attractive candidate for use as a chain extender or cross-linker in the synthesis of polyurethanes. Polyurethanes are a versatile class of polymers formed by the reaction of diisocyanates with polyols. The diol-containing compound acts as a chain extender, contributing to the hard segments of the polyurethane structure and influencing the final properties of the polymer. researchgate.netufrgs.br
The general reaction involves the addition of the hydroxyl groups of 3,3'-(Dodecylimino)bispropane-1,2-diol to the isocyanate groups of a diisocyanate monomer, such as 4,4'-Methylene bis(phenyl isocyanate) (MDI) or Hexamethylene diisocyanate (HDI), to form urethane (B1682113) linkages. The resulting polyurethane would possess pendant dodecyl groups and a high density of hydroxyl groups, which could enhance its hydrophilicity and provide sites for further functionalization.
A study on the synthesis of biodegradable polyurethanes utilized a similar diol, (2S)-bis(2-hydroxypropyl) 2-aminopentanedioate, as a chain extender for a polycaprolactone (B3415563) (PCL) and hexamethylene diisocyanate (HDI) based prepolymer. ebyu.edu.trresearchgate.net This demonstrates the feasibility of incorporating complex diol structures into polyurethane backbones. The presence of the chain extender was shown to influence the thermal and mechanical properties of the resulting polymer. ebyu.edu.trresearchgate.net
Another relevant study detailed the synthesis of bis(propane-1,2-diol)-terminated polydimethylsiloxanes (PDMS). whiterose.ac.uk In this work, hydroxyl-terminated PDMS was reacted with glycidol to introduce diol end groups, thereby increasing the hydrophilicity and reactivity of the polymer for subsequent reactions, such as polyurethane formation. whiterose.ac.uk This approach of using glycidol to introduce diol functionalities is directly analogous to the synthesis of 3,3'-(Dodecylimino)bispropane-1,2-diol itself and highlights the utility of such structures in polymer modification.
Based on these principles, 3,3'-(Dodecylimino)bispropane-1,2-diol can be reacted with various diisocyanates to create novel polyurethanes. The properties of these polymers would be influenced by the type of diisocyanate used and the molar ratio of the reactants.
Table 2: Potential Polyurethane Scaffolds from 3,3'-(Dodecylimino)bispropane-1,2-diol
| Diisocyanate Reactant | Potential Polymer Name | Key Features of Resulting Polymer |
|---|---|---|
| 4,4'-Methylene bis(phenyl isocyanate) (MDI) | MDI-based Polyurethane | Aromatic hard segments, potentially higher rigidity and thermal stability. |
| Hexamethylene diisocyanate (HDI) | HDI-based Polyurethane | Aliphatic hard segments, potentially greater flexibility and light stability. |
This table outlines potential polymer structures based on established polyurethane chemistry.
The characterization of such polyurethanes would involve techniques like Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to assess thermal properties, and mechanical testing to evaluate properties like tensile strength and elongation at break. researchgate.net
Applications of 3,3 Dodecylimino Bispropane 1,2 Diol in Advanced Chemical and Materials Science
Research into Interfacial Phenomena and Surface Engineering
As a nonionic surfactant, 3,3'-(dodecylimino)bispropane-1,2-diol does not ionize in aqueous solutions, making it compatible with a wide range of other surfactants and functional under diverse pH conditions. google.com This characteristic is foundational to its applications in surface and interfacial engineering.
Mechanisms of Surface Tension Reduction and Interfacial Activity
Studies on Micellization Behavior and Critical Micelle Concentration in Diverse Systems
Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules in a solution self-assemble into organized structures called micelles. For 3,3'-(dodecylimino)bispropane-1,2-diol, the hydrophobic dodecyl chains would form the core of the micelle, shielded from the aqueous environment by the hydrophilic diol head groups. The CMC is a critical parameter that dictates the efficiency and application range of a surfactant.
Detailed experimental data on the CMC of 3,3'-(dodecylimino)bispropane-1,2-diol in various systems is scarce in publicly accessible research. However, the behavior of structurally similar gemini (B1671429) surfactants (surfactants with two head groups and two tails) provides some insight. Generally, such surfactants exhibit lower CMCs and are more efficient at reducing surface tension compared to their single-headed counterparts. The presence of two diol head groups in 3,3'-(dodecylimino)bispropane-1,2-diol likely influences its micellization behavior, including the size, shape, and aggregation number of the micelles formed. Further research is needed to quantify these parameters.
Research into Adsorption Characteristics at Solid-Liquid and Liquid-Liquid Interfaces
The adsorption of 3,3'-(dodecylimino)bispropane-1,2-diol at solid-liquid and liquid-liquid interfaces is a key aspect of its functionality. At a solid-liquid interface, the nature of the solid surface (hydrophilic or hydrophobic) and the solvent will determine the orientation and density of the adsorbed surfactant layer. For instance, on a hydrophobic surface in an aqueous environment, the dodecyl chains would likely adsorb onto the surface, presenting the hydrophilic diol groups to the water. This can modify the wettability of the surface.
At liquid-liquid interfaces, such as an oil-water interface, the surfactant molecules align to reduce the interfacial tension, facilitating the formation and stabilization of emulsions. The dual hydrophilic diol head groups may offer unique packing arrangements at the interface compared to single-headed surfactants. While specific adsorption isotherms and thermodynamic data for 3,3'-(dodecylimino)bispropane-1,2-diol are not widely reported, studies on analogous long-chain amines and diols indicate that factors like pH and temperature would significantly influence its adsorption behavior.
Utilization as a Building Block or Additive in Polymer and Material Synthesis
The presence of reactive hydroxyl groups in the diol moieties of 3,3'-(dodecylimino)bispropane-1,2-diol opens up possibilities for its use as a functional building block or additive in polymer science.
Role as a Monomer in Polycondensation or Polymerization Reactions
The two diol functionalities in 3,3'-(dodecylimino)bispropane-1,2-diol allow it to act as a di-functional monomer in polycondensation reactions. For example, it can be reacted with diacids or diisocyanates to form polyesters or polyurethanes, respectively. The incorporation of this monomer into a polymer backbone would introduce the long dodecyl side chain, which could impart properties such as internal plasticization, hydrophobicity, and surface-modifying characteristics to the resulting polymer. While specific examples of polymerization using this exact monomer are not prominent in the literature, the synthesis of polyurethanes from other diol-containing compounds is a well-established field.
Synthesis of Polymeric Surfactants Incorporating the 3,3'-(Dodecylimino)bispropane-1,2-diol Moiety
The presence of two primary and two secondary hydroxyl groups in the 3,3'-(Dodecylimino)bispropane-1,2-diol molecule allows it to act as a reactive monomer, specifically as a chain extender or a cross-linking agent, in the synthesis of polymeric surfactants. One of the most prominent applications in this area is in the formation of polyurethanes (PUs). pcimag.comebyu.edu.trnih.goviaea.orgmdpi.comresearchgate.net
In polyurethane synthesis, diisocyanates react with macrodiols to form a soft segment and with low-molecular-weight diols or diamines, known as chain extenders, to create a hard segment. pcimag.comiaea.org 3,3'-(Dodecylimino)bispropane-1,2-diol can serve as such a chain extender. The hydroxyl groups of the diol moiety react with the isocyanate groups of a diisocyanate, such as 4,4'-diphenylmethane diisocyanate (MDI) or hexamethylene diisocyanate (HDI), to build up the polyurethane backbone. ebyu.edu.trmdpi.com The incorporation of the dodecylimino-bis(propane-1,2-diol) unit into the polymer chain results in a polyurethane with built-in surfactant properties. The long dodecyl chain provides a hydrophobic segment, while the polyurethane backbone, along with any unreacted hydroxyl groups, contributes to the hydrophilic character.
These resulting polymeric surfactants, or polyurethanes with surface-active properties, can be designed to have tunable characteristics. The properties of the final polymer, such as its mechanical strength, thermal stability, and solution behavior, are influenced by the nature of the diisocyanate and the macrodiol used in the synthesis, as well as the concentration of the 3,3'-(Dodecylimino)bispropane-1,2-diol chain extender. iaea.orgmdpi.com For instance, using an aromatic diisocyanate can lead to a more rigid polymer, while an aliphatic one may result in a more flexible material. pcimag.com
The synthesis can be carried out via a one-step or a two-step polymerization process. ebyu.edu.tr In a typical two-step process, the diisocyanate is first reacted with a macrodiol to form a prepolymer, which is then chain-extended with 3,3'-(Dodecylimino)bispropane-1,2-diol. This method allows for better control over the polymer structure. ebyu.edu.tr The resulting polyurethanes can find applications as coatings, adhesives, and in the formation of stable aqueous dispersions. mdpi.comresearchgate.net
Table 1: Potential Components for the Synthesis of Polymeric Surfactants using 3,3'-(Dodecylimino)bispropane-1,2-diol
| Component Type | Example Compound | Potential Role in the Polymer |
| Diisocyanate | 4,4'-Diphenylmethane diisocyanate (MDI) | Forms the hard segment of the polyurethane |
| Macrodiol | Polycaprolactone (B3415563) (PCL) diol | Forms the soft segment of the polyurethane |
| Chain Extender | 3,3'-(Dodecylimino)bispropane-1,2-diol | Introduces surfactant properties and acts as a hard segment component |
Engineering of Nanomaterials and Self-Assembled Structures
The amphiphilic nature of 3,3'-(Dodecylimino)bispropane-1,2-diol makes it a valuable tool in the bottom-up fabrication of nanomaterials and self-assembled structures. Its ability to reduce surface tension and form micelles in solution is central to these applications.
Templating Agent or Structure-Directing Agent in Mesoporous Material Synthesis
Mesoporous materials, such as mesoporous silica (B1680970), are characterized by having pores with diameters between 2 and 50 nanometers. These materials are synthesized using a templating approach, where surfactant micelles act as a template around which the inorganic precursors polymerize. researchgate.netpcimag.comnih.govpcc.eu Nonionic surfactants are often employed in this process. researchgate.netpcimag.com
3,3'-(Dodecylimino)bispropane-1,2-diol can function as a structure-directing agent in the synthesis of mesoporous silica. In an aqueous solution, the surfactant molecules self-assemble into micelles, with their hydrophobic dodecyl tails forming the core and the hydrophilic diol heads oriented towards the aqueous phase. When a silica precursor, such as tetraethoxysilane (TEOS), is introduced, it hydrolyzes and condenses around the hydrophilic exterior of the micelles. pcimag.com After the silica framework is formed, the surfactant template can be removed by calcination or solvent extraction, leaving behind a network of uniform pores. The size and arrangement of these pores can be influenced by the concentration of the surfactant and other synthesis conditions. researchgate.net
Table 2: Hypothetical Parameters for Mesoporous Silica Synthesis using 3,3'-(Dodecylimino)bispropane-1,2-diol as a Template
| Parameter | Value/Condition | Expected Outcome |
| Surfactant Concentration | Varied | Control over pore size and mesostructure |
| Silica Precursor | Tetraethoxysilane (TEOS) | Formation of the silica framework |
| pH | Acidic or Neutral | Influence on the condensation rate of silica |
| Template Removal | Calcination | Creation of a porous silica network |
Stabilizer in Emulsion Polymerization and Nanoparticle Formation
Emulsion polymerization is a widely used industrial process for the production of polymer latexes, which are aqueous dispersions of polymer particles. pcimag.comresearchgate.netpcimag.compcc.eu Surfactants play a crucial role in this process by stabilizing the monomer droplets and the resulting polymer particles, preventing their coalescence. researchgate.netpcc.eu 3,3'-(Dodecylimino)bispropane-1,2-diol, with its nonionic and reactive nature, is a potential candidate for use as a stabilizer in emulsion polymerization.
As a nonionic surfactant, it can provide steric stabilization to the polymer particles. pcc.eu The hydrophilic diol head groups would extend into the aqueous phase, creating a protective layer around the particles that prevents them from aggregating. pcc.eu Furthermore, the hydroxyl groups on the surfactant molecule offer the potential for it to act as a reactive surfactant, or "surfmer". researchgate.netvot.pl This means that during the polymerization process, the surfactant can covalently bond to the polymer particles, permanently anchoring it to the surface. pcimag.comresearchgate.net This covalent attachment can lead to more robust and stable latexes with improved properties, such as enhanced water resistance in the final film. pcimag.comresearchgate.net
Similarly, in the synthesis of inorganic nanoparticles, such as those made of metal oxides or quantum dots, surfactants are used to control the particle size and prevent aggregation. nih.govmdpi.com Gemini surfactants, which are structurally similar to 3,3'-(Dodecylimino)bispropane-1,2-diol in having multiple hydrophilic head groups, have been shown to be effective stabilizers for nanoparticles. mdpi.comnih.govmdpi.com The multiple hydrophilic groups can provide a dense, protective layer on the nanoparticle surface, leading to excellent colloidal stability.
Design of Supramolecular Assemblies for Controlled Release Applications (e.g., catalysts, inert dyes)
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. mdpi.comnih.govnih.govresearchgate.net The self-assembly of amphiphilic molecules like 3,3'-(Dodecylimino)bispropane-1,2-diol can lead to the formation of various supramolecular structures, including micelles, vesicles, and gels, which can be utilized for the controlled release of active molecules. thieme-connect.de
The diol head groups of 3,3'-(Dodecylimino)bispropane-1,2-diol are capable of forming extensive hydrogen bond networks. nih.gov This, in combination with the hydrophobic interactions of the dodecyl tails, could drive the self-assembly of the molecules into, for example, a fibrous network that entraps a solvent to form a supramolecular gel. mdpi.comnih.govresearchgate.net Such gels can act as a matrix for the encapsulation and subsequent controlled release of guest molecules like catalysts or inert dyes.
The release of the entrapped molecules can be triggered by external stimuli, such as a change in temperature or pH. The tertiary amine group in the core of the 3,3'-(Dodecylimino)bispropane-1,2-diol molecule can be protonated at acidic pH, which would alter the self-assembled structure and potentially trigger the release of the guest molecule. nih.gov This pH-responsiveness adds a layer of control to the release profile.
Vesicles, which are hollow spheres with a bilayer membrane, could also be formed from 3,3'-(Dodecylimino)bispropane-1,2-diol and used to encapsulate and deliver catalysts or dyes to specific environments. The release from these vesicles could be controlled by the permeability of the bilayer, which in turn can be influenced by factors such as temperature and the presence of other molecules.
Table 3: Potential Supramolecular Assemblies and Release Mechanisms
| Supramolecular Assembly | Formation Driving Force | Encapsulated Guest | Potential Release Trigger |
| Supramolecular Gel | Hydrogen bonding, Hydrophobic interactions | Catalyst, Inert Dye | Temperature change, pH change, Solvent exchange |
| Vesicles | Hydrophobic interactions | Catalyst, Inert Dye | Membrane permeability change, pH-induced disruption |
Future Research Directions and Emerging Paradigms for 3,3 Dodecylimino Bispropane 1,2 Diol
Integration of Artificial Intelligence and Machine Learning for Predictive Chemical Design
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the design of new molecules, including surfactants like 3,3'-(Dodecylimino)bispropane-1,2-diol. Machine learning (ML) algorithms can dramatically accelerate the development of novel surfactants by predicting their properties and performance before synthesis, thereby reducing the time and cost of research. encyclopedia.pub
Future research will likely focus on developing sophisticated AI models specifically for this class of compound. By training algorithms on large datasets of known surfactants, researchers can create models to predict key performance parameters. mdpi.comijesm.co.in Quantitative Structure-Property Relationship (QSPR) models, powered by algorithms like artificial neural networks (ANN) and support vector machines (SVR), can forecast physicochemical properties such as critical micelle concentration (CMC), surface tension, and biodegradability based solely on the molecular structure of analogues of 3,3'-(Dodecylimino)bispropane-1,2-diol. encyclopedia.pubmdpi.com
Table 1: AI and Machine Learning Models for Predictive Surfactant Design
| Model Type | Application in Surfactant Design | Potential for 3,3'-(Dodecylimino)bispropane-1,2-diol | References |
|---|---|---|---|
| Quantitative Structure-Property Relationship (QSPR) | Predicts physicochemical properties (e.g., CMC, surface tension, toxicity) from molecular structure. mdpi.com | Predicting the properties of novel derivatives by modifying the alkyl chain length or head group structure. | encyclopedia.pubmdpi.com |
| Graph Neural Networks (GNNs) | Captures structural and physicochemical properties to predict values like CMC by representing molecules as graphs. researchgate.net | More accurate prediction of self-assembly behavior and interfacial properties. | researchgate.net |
| Generative Adversarial Networks (GANs) & Variational Autoencoders (VAEs) | De novo design of novel surfactant molecules with optimized, tailored properties. mdpi.com | Generating new analogues with enhanced biodegradability or specific interfacial activity. | mdpi.comosti.gov |
Development of Sustainable Synthetic Routes and Circular Economy Approaches
The chemical industry's shift towards sustainability and a circular economy presents significant opportunities for the production of 3,3'-(Dodecylimino)bispropane-1,2-diol. mdpi.com Traditional synthesis routes often rely on petrochemical feedstocks. agchemigroup.eu Future research will prioritize the development of green synthetic pathways that utilize renewable resources and minimize environmental impact.
One promising avenue is the use of bio-based feedstocks. Long-chain diols, structurally related to the hydrophilic portion of the target molecule, can be produced from renewable fatty acids derived from biomass. rsc.orgmdpi.com Research into the biosynthesis of long-chain alkyl diols in microorganisms like Nannochloropsis spp. provides a blueprint for developing fermentation-based production methods. researchgate.netoup.com These organisms can convert fatty acids into diols, which could then be functionalized to produce the final surfactant. oup.com The use of abundant and underutilized renewable materials, such as agricultural and wood wastes, aligns with the principles of a circular economy, transforming waste streams into valuable chemicals. europeandissemination.eufrontiersin.org
Furthermore, green chemistry principles will be central to optimizing the synthetic process itself. This includes employing heterogeneous catalysts that can be easily recovered and reused, developing solvent-free reaction conditions, and utilizing energy-efficient methods like microwave-assisted synthesis. mdpi.comnih.gov For example, research on the synthesis of bis-chalcones has shown that microwave-assisted methods can dramatically reduce reaction times and increase yields compared to classical approaches. nih.gov An orthogonal tandem catalysis approach, where a single catalyst is modified in situ to perform multiple reaction steps (e.g., metathesis followed by hydrogenation), could streamline the synthesis of long-chain diols from fatty acid esters. rsc.org The overarching goal is to create a closed-loop system where the surfactant is produced from renewable resources and is fully biodegradable, minimizing waste and environmental persistence. agchemigroup.euresearchgate.net
Exploration of Novel Catalytic Functions and Advanced Material Applications
The unique structure of 3,3'-(Dodecylimino)bispropane-1,2-diol, featuring two vicinal diol moieties and a tertiary amine, suggests potential for novel catalytic and material science applications beyond its current use as a surfactant.
The diol functional groups are of particular interest. 1,2-diols and 1,3-diols can form dynamic covalent bonds with boronic acids, a reaction with significant applications in sensing and drug delivery. rsc.orgacs.org Future research could explore the use of 3,3'-(Dodecylimino)bispropane-1,2-diol as a responsive linker or a component in self-healing materials, where the reversible formation of boronate esters could be triggered by changes in pH. The presence of multiple hydroxyl groups also makes it a candidate for use as a building block in polymer synthesis, such as for polyesters and polyurethanes, potentially imparting unique properties of flexibility and hydrophilicity to the final polymer. mdpi.commdpi.com
In the realm of advanced materials, the amphiphilic nature of the molecule makes it an excellent candidate for templating the formation of porous materials or for the functionalization of nanoparticles. sciencebulletin.orgidu.ac.id Its self-assembly into micelles or other ordered structures could be used to direct the synthesis of mesoporous silica (B1680970) or metal oxides with controlled pore sizes. Furthermore, it could be used as a surface-modifying agent for nanoparticles, enhancing their dispersion in aqueous or non-aqueous media and imparting new functionalities. The integration of such functionalized nanoparticles into supramolecular assemblies can lead to hybrid materials with enhanced stability and reactivity. rsc.org Research into very-long-chain fatty acids, which share the long alkyl chain feature, indicates their importance in regulating biological processes, suggesting that derivatives of 3,3'-(Dodecylimino)bispropane-1,2-diol could be designed for specialized bio-applications. frontiersin.org
Table 2: Potential Advanced Applications for 3,3'-(Dodecylimino)bispropane-1,2-diol
| Application Area | Rationale Based on Molecular Structure | Potential Impact | References |
|---|---|---|---|
| Responsive Materials | Two diol groups can form reversible covalent bonds with boronic acids. | Development of self-healing polymers, pH-responsive gels, or targeted delivery systems. | rsc.orgacs.org |
| Polymer Synthesis | Multiple hydroxyl groups can act as initiators or cross-linkers. | Creation of novel polyurethanes or polyesters with built-in surfactant properties. | mdpi.commdpi.com |
| Nanoparticle Functionalization | Amphiphilic nature allows it to coat nanoparticle surfaces. | Improving the stability and processability of nanoparticles in various matrices for use in catalysis or sensing. | sciencebulletin.org |
| Templating Agent | Self-assembles into ordered structures (micelles, vesicles). | Synthesis of mesoporous materials with controlled architectures for catalysis or separation. | idu.ac.idrsc.org |
Advancements in In Situ Characterization Techniques for Dynamic Systems
Understanding the behavior of 3,3'-(Dodecylimino)bispropane-1,2-diol in solution—particularly its self-assembly into micelles and its interaction with interfaces—is crucial for optimizing its performance. frontiersin.org Static measurements provide only a snapshot, but the dynamic nature of these systems requires advanced in situ characterization techniques that can probe these processes in real-time and in their native environment. rsc.org
Future research will increasingly rely on techniques like in situ Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) to visualize the self-assembly of individual molecules into ordered structures on a surface. mdpi.comnih.gov These methods can reveal how factors like substrate and molecular concentration influence the formation of monolayers and other aggregates. mdpi.com For studying bulk solution behavior, in situ spectroscopic ellipsometry (SE) can monitor the formation of self-assembled monolayers at interfaces, providing kinetic data on their formation and final structure. nih.gov
Cryogenic Transmission Electron Microscopy (cryo-TEM) will be invaluable for visualizing the morphology of the aggregates (e.g., spherical or worm-like micelles, vesicles) that form in solution above the critical micelle concentration. acs.org Combining these imaging techniques with scattering methods like Small-Angle Neutron Scattering (SANS) can provide a comprehensive, multi-scale understanding of the nanoparticle structure and the arrangement of the surfactant molecules within the aggregates. sciencebulletin.org Furthermore, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can probe the local chain mobility and interactions within dynamic assemblies, offering insights into the structure of complex amphiphilic systems. acs.org Studying these dynamic systems, especially in complex environments like whole blood, is a significant challenge but essential for applications in nanomedicine. rsc.org
Table 3: In Situ Techniques for Characterizing Dynamic Surfactant Systems
| Technique | Information Gained | Relevance to 3,3'-(Dodecylimino)bispropane-1,2-diol | References |
|---|---|---|---|
| In Situ Atomic Force Microscopy (AFM) | Real-time imaging of molecular self-assembly on surfaces; mechanical properties of aggregates. | Visualizing how molecules arrange at solid-liquid interfaces and understanding the initial stages of nucleation. | mdpi.com |
| Spectroscopic Ellipsometry (SE) | Kinetic data on the formation and thickness of self-assembled monolayers at interfaces. | Quantifying the rate and extent of surface adsorption from aqueous solutions. | nih.gov |
| Cryo-Transmission Electron Microscopy (Cryo-TEM) | Direct visualization of the size and shape (morphology) of self-assembled structures (e.g., micelles, vesicles) in a vitrified solution. | Determining the aggregate morphology as a function of concentration and temperature. | acs.org |
| Small-Angle Neutron Scattering (SANS) | Provides quantitative information on the size, shape, and internal structure of aggregates in solution. | Characterizing micellar structure and inter-particle interactions in the bulk solution. | sciencebulletin.org |
| Dynamic Light Scattering (DLS) | Measures the hydrodynamic radius of particles/aggregates in solution. | Determining the average size of micelles and monitoring changes in response to stimuli. | nih.gov |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,3'-(Dodecylimino)bispropane-1,2-diol, and what key reaction parameters require optimization?
- Methodological Answer : Synthesis typically involves multi-step reactions with intermediates like aminochloropropanes or bisphthalimidopropanol derivatives. Key parameters include temperature control (e.g., avoiding thermal degradation of intermediates), stoichiometric ratios of reactants (e.g., dodecylamine to diol precursors), and solvent selection to enhance reactivity while minimizing side reactions. Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC. Optimization can employ factorial design to test variables like catalyst concentration and reaction time .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying the imino and diol functional groups. High-resolution mass spectrometry (HRMS) confirms molecular weight. Purity analysis requires reverse-phase HPLC with UV detection (λ = 210–280 nm) or gas chromatography (GC) for volatile derivatives. Differential scanning calorimetry (DSC) can assess thermal stability. Cross-validation with elemental analysis ensures stoichiometric consistency .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for weighing and synthesis due to potential dust inhalation risks. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Store the compound at -20°C in airtight containers to prevent hygroscopic degradation. Spill management requires inert absorbents (e.g., vermiculite) and ethanol for decontamination. Toxicity data should be reviewed via TSCATS or NIH RePORTER for hazard profiling .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) across different studies?
- Methodological Answer : Systematic meta-analysis of literature data under standardized conditions (e.g., pH, temperature) is essential. Reproduce experiments using controlled variables and validate via interlaboratory comparisons. Theoretical frameworks, such as Hansen solubility parameters or quantum mechanical calculations, can model discrepancies. For stability, accelerated aging studies under varying humidity and oxygen levels clarify degradation pathways .
Q. What factorial design approaches are suitable for optimizing reaction yield and minimizing byproducts?
- Methodological Answer : A 2^k factorial design can screen variables like temperature (e.g., 60°C vs. 80°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading. Response surface methodology (RSM) identifies optimal conditions. Advanced designs (e.g., Box-Behnken) reduce experimental runs while maximizing data resolution. Byproduct formation is analyzed via GC-MS or LC-MS, with mechanistic insights from density functional theory (DFT) .
Q. How can AI-driven molecular dynamics simulations enhance the understanding of its structure-property relationships in membrane interactions?
- Methodological Answer : Integrate COMSOL Multiphysics with machine learning algorithms to simulate bilayer penetration dynamics. Training datasets include experimental membrane fluidity measurements and molecular descriptors (e.g., logP, polar surface area). AI models predict critical aggregation concentrations (CACs) and validate via small-angle X-ray scattering (SAXS). Real-time adjustments in simulations improve predictive accuracy for biomedical applications .
Q. What theoretical frameworks guide the study of its interactions with biological membranes or protein targets?
- Methodological Answer : Employ the hydrophobic mismatch theory to analyze lipid bilayer insertion. For protein interactions, use molecular docking (e.g., AutoDock Vina) paired with surface plasmon resonance (SPR) for binding affinity validation. Theoretical models like the free-energy perturbation (FEP) method quantify thermodynamic contributions. Link findings to broader biological hypotheses (e.g., antimicrobial mechanisms) via pathway analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
